
5-Chloro-3,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3,6-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, characterized by its chlorine and methyl substituents, may exhibit unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 3,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated pyridines or modified pyridine rings.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3,6-dimethylpyridin-2(1H)-one may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3,6-dimethylpyridin-2(1H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, modulating biological pathways. The chlorine and methyl groups could influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethylpyridin-2(1H)-one: Lacks the chlorine substituent, which may result in different reactivity and applications.
5-Bromo-3,6-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
5-Chloro-2-methylpyridin-3(1H)-one: Different positioning of the methyl and chlorine groups, affecting its reactivity and applications.
Uniqueness
5-Chloro-3,6-dimethylpyridin-2(1H)-one’s unique combination of chlorine and methyl groups may confer distinct chemical properties, making it valuable for specific synthetic applications or biological studies.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
5-chloro-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8ClNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |
InChI-Schlüssel |
OCKQNQLNIKVTMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(NC1=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


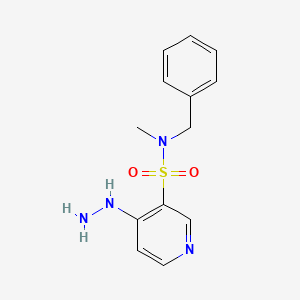
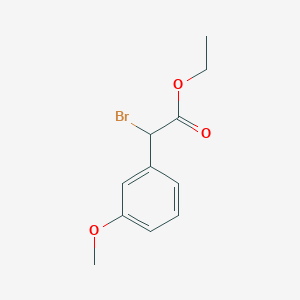
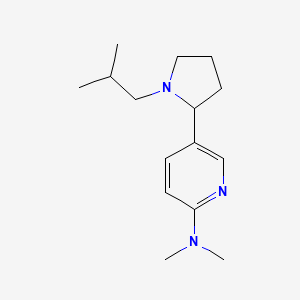




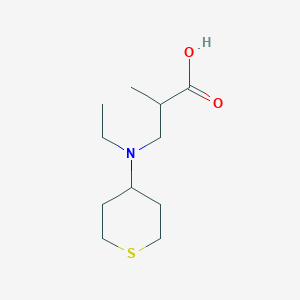
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
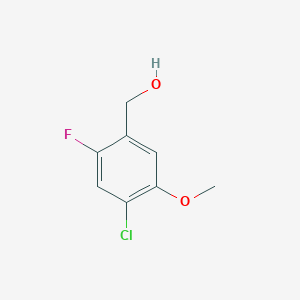


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
